6-(2-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde
Description
6-(2-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde is a heterocyclic compound featuring an imidazothiazole core substituted with a 2-fluorophenyl group at position 6 and a carbaldehyde moiety at position 3. Limited direct data on its biological activity are available in the provided evidence, but its structural analogs, such as CITCO (6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime), have been extensively characterized.
Properties
IUPAC Name |
6-(2-fluorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7FN2OS/c13-9-4-2-1-3-8(9)11-10(7-16)15-5-6-17-12(15)14-11/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZZWUVQMYIDSNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(N3C=CSC3=N2)C=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-fluorobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone, which is then cyclized to the imidazo[2,1-b][1,3]thiazole ring system . The reaction conditions often include the use of acidic or basic catalysts and heating to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-(2-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, and alkoxides under basic conditions
Major Products Formed
Oxidation: 6-(2-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-5-carboxylic acid
Reduction: 6-(2-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-5-methanol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Anticancer Activity
The imidazo[2,1-b][1,3]thiazole derivatives, including 6-(2-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde, have been investigated for their anticancer properties. A study highlighted that compounds with this structure can inhibit hypoxia-inducible factor prolyl hydroxylase (PHD2), which plays a crucial role in cancer progression by regulating cellular responses to low oxygen levels .
Case Study: Anticancer Efficacy
- Compound Tested : this compound
- Cell Lines : Various cancer cell lines including MDA-MB-231 (breast cancer) and HCT-15 (colon carcinoma).
- Mechanism : Induction of apoptosis and cell cycle arrest at the G0/G1 phase.
- IC50 Values : The compound demonstrated an IC50 value of 1.65 μM against MDA-MB-231 cells, indicating potent anticancer activity .
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| This compound | MDA-MB-231 | 1.65 | Apoptosis induction |
Antibacterial Properties
Research has also shown that this compound exhibits antibacterial activity against various pathogens. The compound's structure allows it to interact effectively with bacterial targets.
Case Study: Antibacterial Activity
- Target Bacteria : Mycobacterium tuberculosis and Staphylococcus epidermidis.
- Minimum Inhibitory Concentration (MIC) : The compound showed a MIC of 6.25 μg/mL against Mycobacterium tuberculosis.
- Selectivity Index : Calculated selectivity index indicated favorable therapeutic potential compared to standard antibiotics.
| Compound | Target Bacteria | MIC (μg/mL) | Selectivity Index |
|---|---|---|---|
| This compound | Mycobacterium tuberculosis | 6.25 | >1.6 |
Antiviral Activity
The antiviral potential of imidazo[2,1-b][1,3]thiazole derivatives has been explored as well. These compounds have shown effectiveness against viral infections by inhibiting viral replication processes.
Research Findings
- Studies indicate that derivatives similar to this compound possess significant antiviral properties through various mechanisms of action.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of compounds like this compound. Modifications in the thiazole and imidazole rings can significantly influence biological activity.
Key Findings
- Substitutions on the phenyl ring enhance anticancer potency.
- Fluorine substitution is associated with improved antibacterial activity.
Mechanism of Action
The mechanism of action of 6-(2-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, it has been shown to stimulate the nuclear translocation of the constitutive androstane receptor (CAR), which plays a role in regulating the expression of genes involved in drug metabolism and detoxification . The compound’s ability to modulate these pathways makes it a valuable tool in pharmacological research.
Comparison with Similar Compounds
Key Structural Features
The imidazo[2,1-b][1,3]thiazole scaffold is common among these compounds, with variations in substituents dictating their biological activity:
Pharmacological and Toxicological Profiles
- CITCO: Upregulates CYP genes (e.g., 1.28- to 2.19-fold induction of CYP2B6, CYP3A4) in human hepatocytes . No significant cytotoxicity reported in standard assays .
- Other Analogs: Limited data, but carbaldehyde derivatives (without oxime groups) generally show weaker CAR activation. For example, 6-(4-fluorophenyl)imidazo[...]-5-carbaldehyde is marketed as a research chemical but lacks published efficacy studies .
Biological Activity
6-(2-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on various studies.
- IUPAC Name : this compound
- Molecular Formula : C12H7FN2OS
- CAS Number : 439095-02-0
- Melting Point : 147-148 °C
- Purity : 95% .
Synthesis
The compound can be synthesized through various methods, including one-pot reactions involving thiazole and imidazole derivatives. Recent studies have highlighted the use of ionic liquids to facilitate the synthesis process, enhancing yield and efficiency .
Biological Activity Overview
The biological activity of this compound has been evaluated in several studies focusing on its antimicrobial, antitumor, and antioxidant properties.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant activity against various pathogens:
- Anti-tuberculosis : Several derivatives showed potent activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) as low as 3.125 μg/mL .
- Antibacterial : Compounds have demonstrated efficacy against multiple bacterial strains, with certain derivatives exhibiting promising results .
Antitumor Activity
The compound's structural characteristics suggest potential anticancer properties. Studies have shown that related imidazo[2,1-b][1,3]thiazole derivatives display cytotoxic effects against different cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5a | Pancreatic Cancer | <10 |
| 5b | Breast Cancer | <15 |
| 5c | Lung Cancer | <20 |
These findings indicate that modifications to the imidazo and thiazole rings can enhance antitumor activity .
Antioxidant Activity
The antioxidant properties of this class of compounds have also been evaluated. The presence of electron-donating groups on the phenyl ring has been linked to increased antioxidant activity, which is crucial for mitigating oxidative stress in cells .
Study 1: Antitubercular Activity
In a study published in PubMed, a series of imidazo[2,1-b][1,3]thiazoles were synthesized and screened for anti-tubercular activity. Among the compounds tested, those with specific substitutions showed significant potency against Mycobacterium tuberculosis with an MIC value significantly lower than standard treatments .
Study 2: Anticancer Potential
Another research effort focused on evaluating the cytotoxic effects of imidazo[2,1-b][1,3]thiazole derivatives against various cancer cell lines. The study found that compounds with specific structural modifications exhibited IC50 values comparable to established chemotherapeutics like doxorubicin .
Q & A
Q. What are the common synthetic routes for 6-(2-fluorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde and its analogs?
Methodological Answer: The synthesis of imidazo[2,1-b]thiazole derivatives often involves Friedel-Crafts acylation under solvent-free conditions using Eaton’s reagent (P2O5/MeSO3H), which achieves high yields (90–96%) and selectivity. Key steps include cyclocondensation of substituted aldehydes with thiazole precursors, followed by purification via column chromatography or recrystallization. For analogs like CITCO (a 4-chlorophenyl variant), oxime formation via O-benzylation is critical .
Q. How is the purity and structural integrity of this compound confirmed?
Methodological Answer: Purity is assessed using thin-layer chromatography (TLC) on silica gel with UV detection. Structural confirmation employs -NMR, -NMR, and high-resolution mass spectrometry (HRMS). For example, -NMR peaks at δ 9.8–10.2 ppm confirm the aldehyde proton, while aromatic protons of the fluorophenyl group appear as multiplets in δ 7.1–7.8 ppm .
Q. What biological targets are associated with this compound?
Methodological Answer: This compound is structurally related to CAR (Constitutive Androstane Receptor) agonists like CITCO. CAR activation regulates xenobiotic metabolism and hepatic lipogenesis. In vitro assays using HepG2 or primary hepatocytes transfected with CAR-responsive luciferase reporters are standard for evaluating activity. Co-treatment with kinase inhibitors (e.g., ERK1/2) can clarify phosphorylation-dependent activation mechanisms .
Advanced Questions
Q. How to design experiments to assess CAR activation by this compound?
Methodological Answer:
- FRET-Based Assays: Monitor CAR monomerization using fluorescence resonance energy transfer (FRET) with tagged CAR constructs (e.g., CFP/YFP). Ligand binding disrupts CAR-ERK1/2 interactions, reducing FRET efficiency .
- Gene Expression Profiling: Treat HepaRG cells with the compound (1–10 µM, 24–48 hrs) and quantify CYP2B6 or CYP3A4 mRNA via qRT-PCR. Compare to CITCO (positive control) and vehicle (DMSO) .
- Dose-Response Analysis: Use a Hill equation model to calculate EC50 values. Include rifampicin (PXR activator) to rule off-target effects .
Q. How to perform structure-activity relationship (SAR) studies to optimize CAR agonist activity?
Methodological Answer:
- Core Modifications: Synthesize analogs with varying substituents (e.g., 2-fluoro vs. 4-chloro phenyl groups) and evaluate CAR activation in luciferase assays. The 4-chloro group in CITCO enhances binding affinity by 3-fold compared to 2-fluoro derivatives .
- Quantitative SAR (QSAR): Use molecular docking (e.g., AutoDock Vina) to predict ligand-CAR interactions. Focus on hydrophobic pockets in the ligand-binding domain. Validate predictions with mutagenesis (e.g., CAR-LBD mutants) .
- Metabolic Stability: Assess microsomal half-life (human liver microsomes, NADPH) to prioritize analogs with improved pharmacokinetics .
Q. How to resolve conflicting reports on CAR activation mechanisms involving phosphorylation?
Methodological Answer:
- Kinase Inhibition: Treat cells with U0126 (MEK inhibitor) or siRNA targeting ERK1/2. If CAR activation persists, phosphorylation-independent pathways (e.g., direct ligand binding) are implicated .
- Phosphoproteomics: Use LC-MS/MS to map phosphorylation sites (e.g., Thr-38, Ser-202) in CAR after ligand treatment. Compare to unliganded or CITCO-treated controls .
- Cross-Species Validation: Test the compound in CAR-null mice reconstituted with human CAR. Persistent activation in vivo confirms human-specific mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
